Ethyl 2-fluoro-4-methylbenzoate
Overview
Description
Ethyl 2-fluoro-4-methylbenzoate is a chemical compound with the molecular formula C10H11FO2 . It has an average mass of 182.191 Da and a monoisotopic mass of 182.074310 Da .
Molecular Structure Analysis
The InChI code for Ethyl 2-fluoro-4-methylbenzoate is1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-fluoro-4-methylbenzoate is a liquid at room temperature .Scientific Research Applications
Synthesis and Medicinal Applications
- Ethyl 2-fluoro-4-methylbenzoate is utilized in the synthesis of various pharmacologically active compounds. For instance, it is involved in the creation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which exhibit potent cytotoxicity against certain cancer cell lines, showing promise in cancer treatment research (Deady et al., 2005).
Liquid Crystal Materials
- This compound also finds application in the development of chiral materials for liquid crystal displays. For example, derivatives of Ethyl 2-fluoro-4-methylbenzoate have been used to synthesize materials that exhibit ferroelectric and antiferroelectric phases, important for advancing liquid crystal technology (Yu, Chang, & Wu, 2007).
Quinoline Derivatives
- It is instrumental in the production of quinoline derivatives, known for their fluorescence properties. These derivatives are significant in biochemistry and medicine for studying various biological systems, highlighting the compound's role in enhancing biochemical research (Aleksanyan & Hambardzumyan, 2013).
Environmental and Analytical Chemistry
- Ethyl 2-fluoro-4-methylbenzoate is used in environmental and analytical chemistry studies. For example, its derivatives have been used to detect aromatic metabolites in a methanogenic consortium, demonstrating its utility in understanding environmental degradation processes (Londry & Fedorak, 1993).
Synthesis of Peptidomimetic Inhibitors
- This compound is relevant in synthesizing peptidomimetic inhibitors like AG7088, used in the treatment of viral infections. It highlights its significance in antiviral drug development (Zhang et al., 2001).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 2-fluoro-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWVHEVIVRTABT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300475 | |
Record name | ethyl 2-fluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-4-methylbenzoate | |
CAS RN |
500579-61-3 | |
Record name | ethyl 2-fluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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